molecular formula C20H21N3O2S B11641510 Ethanone, 2-(4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-ylsulfanyl)-1-(4-isopropylphenyl)-

Ethanone, 2-(4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-ylsulfanyl)-1-(4-isopropylphenyl)-

Cat. No.: B11641510
M. Wt: 367.5 g/mol
InChI Key: OEIYEETXSDPKFT-UHFFFAOYSA-N
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Description

2-({4-HYDROXY-5,7-DIMETHYLPYRIDO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)-1-[4-(PROPAN-2-YL)PHENYL]ETHAN-1-ONE is a complex organic compound that features a pyridopyrimidine core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-HYDROXY-5,7-DIMETHYLPYRIDO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)-1-[4-(PROPAN-2-YL)PHENYL]ETHAN-1-ONE typically involves multi-step organic reactions. The starting materials often include pyridopyrimidine derivatives and phenyl ethanone derivatives. Common synthetic routes may involve:

    Nucleophilic Substitution: Introduction of the sulfanyl group.

    Hydroxylation: Addition of the hydroxy group.

    Alkylation: Introduction of the isopropyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group.

    Reduction: Reduction reactions may target the ketone group.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, this compound may be studied for its potential biological activity, including enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

In industry, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-({4-HYDROXY-5,7-DIMETHYLPYRIDO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)-1-[4-(PROPAN-2-YL)PHENYL]ETHAN-1-ONE would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved would be specific to the biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

    Pyridopyrimidine Derivatives: Compounds with similar core structures but different functional groups.

    Phenyl Ethanone Derivatives: Compounds with similar side chains but different core structures.

Uniqueness

The uniqueness of 2-({4-HYDROXY-5,7-DIMETHYLPYRIDO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)-1-[4-(PROPAN-2-YL)PHENYL]ETHAN-1-ONE lies in its specific combination of functional groups and the resulting chemical properties. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C20H21N3O2S

Molecular Weight

367.5 g/mol

IUPAC Name

5,7-dimethyl-2-[2-oxo-2-(4-propan-2-ylphenyl)ethyl]sulfanyl-3H-pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C20H21N3O2S/c1-11(2)14-5-7-15(8-6-14)16(24)10-26-20-22-18-17(19(25)23-20)12(3)9-13(4)21-18/h5-9,11H,10H2,1-4H3,(H,21,22,23,25)

InChI Key

OEIYEETXSDPKFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=O)NC(=N2)SCC(=O)C3=CC=C(C=C3)C(C)C)C

Origin of Product

United States

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